Capecitabine Impurity M

Catalog No.
S12519216
CAS No.
M.F
C11H14FN3O6
M. Wt
303.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Capecitabine Impurity M

Product Name

Capecitabine Impurity M

IUPAC Name

methyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

Molecular Formula

C11H14FN3O6

Molecular Weight

303.24 g/mol

InChI

InChI=1S/C11H14FN3O6/c1-4-6(16)7(17)9(21-4)15-3-5(12)8(13-10(15)18)14-11(19)20-2/h3-4,6-7,9,16-17H,1-2H3,(H,13,14,18,19)/t4-,6-,7-,9-/m1/s1

InChI Key

KYPRNCZVBFLOSP-FJGDRVTGSA-N

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O

Capecitabine Impurity M, also known as 2'-(5'-Deoxy-Beta-D-ribofuranoyl) Capecitabine, is a chemical compound with the CAS Number 296248-49-2. It has the molecular formula C11H14FN3O6 and is classified as a derivative of capecitabine, a widely used chemotherapeutic agent. This impurity is significant in pharmaceutical formulations and quality control due to its potential effects on the efficacy and safety of capecitabine-based therapies .

Typical of carbamate esters and pyrimidines. Notably, it can undergo hydrolysis under acidic or basic conditions, leading to the release of the parent compound or other degradation products. In studies, treatment with hydrochloric acid has been shown to yield various impurities, including Capecitabine Impurity M, indicating its formation during degradation processes .

Synthesis of Capecitabine Impurity M typically involves multi-step organic synthesis techniques that include:

  • Starting Materials: Utilizing precursors derived from ribofuranosyl compounds and fluorinated pyrimidines.
  • Reactions: Employing methods such as nucleophilic substitution and esterification to construct the desired molecular framework.
  • Purification: Techniques such as chromatography are often employed to isolate Capecitabine Impurity M from reaction mixtures and other by-products.

The details of these synthetic routes can vary based on the specific laboratory protocols and desired purity levels .

Capecitabine Impurity M is primarily relevant in:

  • Pharmaceutical Quality Control: It serves as a marker for assessing the purity of capecitabine formulations.
  • Research: Understanding its properties can aid in evaluating the stability and degradation pathways of capecitabine.
  • Regulatory Compliance: Its identification and quantification are crucial for meeting regulatory standards in drug manufacturing.

Capecitabine Impurity M has several structural analogs and related compounds that share similar properties but differ in their functional groups or substituents. Here are some notable comparisons:

Compound NameMolecular FormulaKey Differences
CapecitabineC15H22FN3O6Parent compound; used as an anticancer drug
Capecitabine EP Impurity MC11H14FN3O6Slightly different structure; relevant impurity
5-FluorouracilC4H5FN2O2A direct analog; used in cancer therapy
DoxorubicinC27H29NO11Different mechanism; anthracycline antibiotic

Capecitabine Impurity M stands out due to its specific structural features that relate closely to capecitabine while serving as a significant impurity marker in formulations .

XLogP3

-1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

303.08666334 g/mol

Monoisotopic Mass

303.08666334 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

Explore Compound Types